molecular formula C23H25FN4S B13581495 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B13581495
M. Wt: 408.5 g/mol
InChI Key: AECPXJGDGKVPGM-UHFFFAOYSA-N
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Description

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .

Mechanism of Action

The mechanism of action of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to its specific combination of a triazole ring and an indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic molecule that combines indole and triazole moieties, which are known for their diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Structural Characteristics

The structure of this compound features:

  • Indole Ring : A bicyclic structure known for its role in numerous biological processes.
  • Triazole Ring : Often associated with antifungal and antimicrobial activities.
  • Fluorinated Aromatic System : Enhances lipophilicity and potentially improves bioavailability.
  • Hexyl Chain : Contributes to hydrophobic characteristics.

These structural features suggest a promising profile for biological activity.

Antimicrobial Properties

Preliminary studies indicate that compounds containing both indole and triazole structures exhibit significant antimicrobial activity. The triazole moiety is particularly effective against fungal pathogens by inhibiting cytochrome P450 enzymes, which are critical for fungal growth and survival. This mechanism is similar to that observed in established triazole antifungicides like fluconazole and myclobutanil .

Cytotoxicity Studies

Research has shown that the compound may have cytotoxic effects on various cancer cell lines. For instance, studies involving derivatives of triazole have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of mitochondrial pathways . The specific cytotoxicity of this compound remains to be fully elucidated but is expected to parallel these findings.

Understanding the mechanisms through which this compound exerts its biological effects is essential. The presence of the indole nitrogen allows for nucleophilic reactions, while the triazole can undergo various transformations that may enhance its interaction with biological targets. Potential mechanisms include:

  • Inhibition of enzyme activity (e.g., cytochrome P450).
  • Interference with nucleic acid synthesis.
  • Modulation of cell signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
1H-Indazole derivativesIndazole coreAnti-inflammatory activity
1H-Pyrazole derivativesPyrazole ringPotent antifungal activity
1H-Benzimidazole derivativesBenzimidazole structureBroad-spectrum antimicrobial properties

The unique combination of a fluorinated aromatic system and a hexyl chain in this compound may enhance its lipophilicity and improve bioavailability compared to similar compounds.

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of triazoles, compounds similar to this compound were tested against various fungal strains. Results indicated significant inhibition of fungal growth at micromolar concentrations, demonstrating the potential utility of this compound in treating fungal infections .

Case Study 2: Cancer Cell Lines

Another study investigated the effects of indole-triazole derivatives on human cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation effectively. The mechanisms involved were linked to oxidative stress and mitochondrial dysfunction .

Properties

Molecular Formula

C23H25FN4S

Molecular Weight

408.5 g/mol

IUPAC Name

3-[5-[(3-fluorophenyl)methylsulfanyl]-4-hexyl-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C23H25FN4S/c1-2-3-4-7-13-28-22(20-15-25-21-12-6-5-11-19(20)21)26-27-23(28)29-16-17-9-8-10-18(24)14-17/h5-6,8-12,14-15,25H,2-4,7,13,16H2,1H3

InChI Key

AECPXJGDGKVPGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43

Origin of Product

United States

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